Cas no 22302-62-1 (N-(naphthalen-1-yl)prop-2-enamide)

N-(naphthalen-1-yl)prop-2-enamide is a naphthalene-based acrylamide derivative with applications in organic synthesis and polymer chemistry. Its structure combines a reactive acrylamide group with a naphthalene moiety, making it useful as a monomer or intermediate in the preparation of functionalized polymers and specialty chemicals. The compound exhibits good thermal stability and reactivity in radical polymerization, enabling the incorporation of naphthalene units into polymeric materials for enhanced properties such as UV absorption or fluorescence. Its well-defined molecular structure allows for precise modifications in synthetic pathways. The product is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
N-(naphthalen-1-yl)prop-2-enamide structure
22302-62-1 structure
Product Name:N-(naphthalen-1-yl)prop-2-enamide
CAS No:22302-62-1
MF:C13H11NO
MW:197.232543230057
MDL:MFCD00046372
CID:250688
PubChem ID:21983169
Update Time:2025-06-09

N-(naphthalen-1-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,N-1-naphthalenyl-
    • N-(1-NAPHTHYL) ACRYLAMIDE
    • N-naphthalen-1-ylprop-2-enamide
    • 1-Acryloylamino-naphthalin
    • 2-Propenamide,N-1-naphthalenyl
    • Acrylamide,N-1-naphthyl-(8CI)
    • N-(1-Naphthalenyl)acrylamide
    • N-[1]Naphthyl-acrylamid
    • N-(naphthalen-1-yl)prop-2-enamide
    • DTXSID60621154
    • 2-Propenamide, N-1-naphthalenyl-
    • N-(1-Naphthyl)acrylamide
    • FT-0638210
    • SCHEMBL647157
    • Z440633824
    • MQDUBLLPBLXPNJ-UHFFFAOYSA-N
    • 3-BROMO-1-METHYL-PYRIDINIUMIODIDE
    • CS-0264015
    • 22302-62-1
    • N-(Naphthalen-1-yl)acrylamide
    • EN300-9140971
    • MDL: MFCD00046372
    • Inchi: 1S/C13H11NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15)
    • InChI Key: MQDUBLLPBLXPNJ-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NC1C=CC=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 197.08400
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Melting Point: 138-139°C
  • PSA: 29.10000
  • LogP: 3.03730

N-(naphthalen-1-yl)prop-2-enamide Security Information

N-(naphthalen-1-yl)prop-2-enamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on N-(naphthalen-1-yl)prop-2-enamide

N-(Naphthalen-1-yl)prop-2-enamide (CAS No. 22302-62-1): An Overview of Its Properties and Applications

N-(Naphthalen-1-yl)prop-2-enamide (CAS No. 22302-62-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 1-naphthylacrylamide, is characterized by its unique molecular structure, which includes a naphthalene ring and an acrylamide group. These structural features contribute to its diverse chemical properties and potential applications in various scientific domains.

The chemical formula of N-(naphthalen-1-yl)prop-2-enamide is C13H11NO2, and it has a molecular weight of approximately 209.23 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.

In terms of its physical properties, N-(naphthalen-1-yl)prop-2-enamide exhibits a melting point ranging from 95 to 97°C. The compound's thermal stability makes it suitable for use in various chemical reactions and processes without significant degradation. Additionally, its optical properties, including absorbance and fluorescence, have been studied extensively due to the presence of the naphthalene ring, which can exhibit strong electronic transitions.

The synthesis of N-(naphthalen-1-yl)prop-2-enamide can be achieved through several methods, including the reaction of 1-naphthylamine with acryloyl chloride or acrylic acid under appropriate conditions. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity levels. The ease of synthesis and availability of starting materials make this compound an attractive choice for researchers and industrial applications.

In the realm of biological research, N-(naphthalen-1-yl)prop-2-enamide has shown promise as a potential therapeutic agent. Recent studies have explored its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that N-(naphthalen-1-yl)prop-2-enamide exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests its potential use in the treatment of inflammatory diseases.

Furthermore, research on the anticancer properties of N-(naphthalen-1-yl)prop-2-enamide has revealed that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2. These findings highlight the compound's potential as a lead molecule for the development of novel anticancer drugs.

Beyond its therapeutic applications, N-(naphthalen-1-yl)prop-2-enamide has also found use in materials science and analytical chemistry. Its unique optical properties make it a valuable probe for fluorescence-based assays and imaging techniques. In addition, the compound's ability to form stable complexes with metal ions has led to its application in sensor development for detecting trace amounts of metals in environmental samples.

The environmental impact of N-(naphthalen-1-yl)prop-2-enamide has also been a subject of interest. Studies have shown that it degrades readily under natural conditions, minimizing its persistence in the environment. This characteristic is crucial for ensuring the safety and sustainability of products containing this compound.

In conclusion, N-(naphthalen-1-yl)prop-2-enamide (CAS No. 22302-62-1) is a multifaceted compound with a wide range of applications in chemistry, biology, pharmaceuticals, materials science, and environmental analysis. Its unique molecular structure endows it with valuable chemical and biological properties that continue to drive research and innovation across multiple scientific disciplines.

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